molecular formula C23H27N3O3S B2364449 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189905-32-5

8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2364449
CAS No.: 1189905-32-5
M. Wt: 425.55
InChI Key: CBBZQTBXUVUYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

8-(4-tert-butylphenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-22(2,3)18-9-11-19(12-10-18)30(28,29)26-15-13-23(14-16-26)24-20(21(27)25-23)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBZQTBXUVUYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

A ketone-bearing piperidine derivative (e.g., 4-oxopiperidine-1-carboxylate) is reacted with a phenyl-substituted hydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization under acidic conditions (e.g., HCl in ethanol) to yield the spirocyclic enone structure.

Key Reaction Conditions

  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Temperature: Reflux (70–80°C)
  • Catalyst: p-Toluenesulfonic acid (PTSA)
  • Yield: 60–75% (based on analogous spirocycle syntheses).

Mechanistic Insights

Cyclization proceeds through protonation of the hydrazone’s nitrogen, facilitating nucleophilic attack by the adjacent amine group to form the spiro junction. The conjugated enone system stabilizes the product via resonance.

Introduction of the 4-tert-butylbenzenesulfonyl group requires selective substitution at the spirocyclic core’s secondary amine.

Sulfonyl Chloride Coupling

The amine reacts with 4-tert-butylbenzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by a base such as triethylamine (TEA) or pyridine.

Optimized Protocol

  • Dissolve the spirocyclic amine (1 equiv) in anhydrous DCM.
  • Add TEA (2.5 equiv) and 4-tert-butylbenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Parameter Value
Yield 82–88%
Purity (HPLC) ≥95%
Reaction Scale 0.1–5.0 mmol

Challenges and Solutions

  • Regioselectivity : The secondary amine’s steric hindrance necessitates excess sulfonyl chloride and prolonged reaction times.
  • Byproducts : Unreacted sulfonyl chloride is removed by aqueous washes (NaHCO3).

Functionalization of the 3-Position

The 3-phenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Friedel-Crafts Alkylation

The enone’s α,β-unsaturated carbonyl system undergoes electrophilic attack by a benzyl bromide derivative in the presence of Lewis acids (e.g., AlCl3).

Procedure

  • Dissolve the spirocyclic enone (1 equiv) in anhydrous DCM.
  • Add AlCl3 (1.5 equiv) and benzyl bromide (1.2 equiv).
  • Stir at 25°C for 6 hours.
  • Isolate the product via filtration and recrystallization (ethanol/water).

Suzuki-Miyaura Coupling

For higher regiocontrol, a palladium-catalyzed cross-coupling between a boronic acid and a brominated spirocycle is employed.

Component Quantity
Spirocyclic bromide 1.0 equiv
Phenylboronic acid 1.5 equiv
Pd(PPh3)4 0.05 equiv
Base (Na2CO3) 2.0 equiv
Solvent DME/H2O (4:1)

Yield : 70–78% after column purification.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluent gradients (hexane → ethyl acetate) resolve sulfonylated and alkylated products.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.21 (s, 2H, CH2-SO2), 1.34 (s, 9H, t-Bu).
  • HRMS (ESI+) : m/z calc. for C24H29N3O3S [M+H]+: 440.1974; found: 440.1976.

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous Flow Reactors : To enhance heat transfer during exothermic sulfonylation.
  • Green Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) for reduced toxicity.

Chemical Reactions Analysis

Types of Reactions

8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Material Science: It is explored for its potential use in developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

The compound 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a triaza framework with a sulfonyl group derived from 4-tert-butylbenzenesulfonic acid. Its molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S, with a molecular weight of approximately 377.48 g/mol. The melting point ranges from 173.8 °C to 177.6 °C, indicating stability in solid form at room temperature.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit various degrees of antimicrobial activity. For instance, derivatives of related sulfonyl compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have reported significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Microorganism MIC (µg/mL)
Bacillus subtilis10
Staphylococcus aureus20
Escherichia coli50

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent cytotoxic effect against human breast cancer cells (MCF-7) and human lung cancer cells (A549), with IC50 values calculated at approximately 25 µM and 30 µM, respectively.

Cell Line IC50 (µM)
MCF-725
A54930

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA synthesis : The triaza structure may interfere with nucleic acid metabolism.
  • Induction of apoptosis : The compound has been shown to activate caspase pathways in cancer cells, leading to programmed cell death.
  • Disruption of cell membrane integrity : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes, contributing to their antimicrobial effects .

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial properties of related sulfonyl compounds found that modifications in the substituents significantly influenced their efficacy against various pathogens. This suggests that tweaking the structure of this compound could enhance its antimicrobial potency .
  • Cancer Cell Studies : An investigation into the cytotoxic effects on MCF-7 and A549 cell lines revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to its anticancer activity.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one?

The compound is typically synthesized via multi-step organic reactions, including:

  • Spirocyclic core formation : Cyclocondensation of amines and ketones under acidic or basic conditions to generate the 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold .
  • Sulfonylation : Introduction of the 4-tert-butylbenzenesulfonyl group using sulfonyl chlorides in the presence of bases like triethylamine or sodium hydride .
  • Purification : Recrystallization from solvents such as chloroform or toluene to isolate high-purity crystals . Key challenges include optimizing reaction time (e.g., 48 hours for reflux conditions) and controlling stereochemistry during spirocycle formation .

Q. How is the spirocyclic structure of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Single-crystal diffraction using programs like SHELXL for refining atomic coordinates and verifying spiro connectivity .
  • NMR spectroscopy : Distinct signals for sp³-hybridized carbons in the spiro junction (e.g., δ 2.65–2.76 ppm for axial protons) and aromatic substituents (e.g., phenyl groups at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies between predicted and observed spectra (e.g., unexpected splitting in NMR) require:

  • Multi-technique validation : Cross-referencing XRD data with NMR/IR to confirm bond angles and torsional strain .
  • Dynamic NMR studies : To detect conformational flexibility in the spiro ring system, which may cause signal broadening .
  • Computational modeling : Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for identifying biological targets of this compound?

Target identification involves:

  • Receptor binding assays : Radioligand displacement studies (e.g., using [³H]Spiperone for dopamine D2 receptors) to assess affinity .
  • Kinase profiling : High-throughput screens against kinase libraries to detect inhibitory activity (IC50 values) .
  • Metabolite tracking : LC-MS/MS analysis of glucuronic acid conjugates to infer metabolic pathways and target engagement .

Q. How can reaction conditions be optimized for introducing the 4-tert-butylbenzenesulfonyl group?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
  • Temperature control : Room temperature for minimizing side reactions like hydrolysis .
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation . Yield improvements (e.g., from 34% to 50%) are achievable via iterative Design of Experiments (DoE) .

Q. What analytical methods are recommended for assessing metabolic stability in vitro?

  • Hepatocyte incubations : Monitor parent compound depletion over time using LC-MS/MS, with corrections for protein binding .
  • Microsomal stability assays : Measure half-life (t½) in liver microsomes, noting cytochrome P450 involvement via CYP isoform inhibitors .
  • Metabolite identification : High-resolution Orbitrap MS to detect hydroxylation or sulfoxide formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust parameters in molecular docking simulations (e.g., AMBER vs. CHARMM) to better model spirocyclic flexibility .
  • Validate assay conditions : Confirm compound solubility and stability in buffer systems (e.g., DMSO concentration ≤0.1%) .
  • Explore off-target effects : Broad-spectrum profiling (e.g., Eurofins Panlabs® screens) to identify unintended interactions .

Methodological Resources

  • Structural refinement : SHELX suite for crystallographic data processing .
  • Synthetic protocols : Stepwise procedures for spirocycle synthesis in .
  • Metabolic analysis : Guidelines for LC-MS/MS metabolite quantification in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.